molecular formula C7H8N2O3 B1505842 2,4-Dihydroxy-6-methylnicotinamide CAS No. 68373-65-9

2,4-Dihydroxy-6-methylnicotinamide

Cat. No.: B1505842
CAS No.: 68373-65-9
M. Wt: 168.15 g/mol
InChI Key: SWBBEZHQQWMONY-UHFFFAOYSA-N
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Description

Contextualization within the Nicotinamide (B372718) Chemical Family and Related Pyridine (B92270) Derivatives

2,4-Dihydroxy-6-methylnicotinamide belongs to the extensive nicotinamide family of chemical compounds. Nicotinamide, also known as niacinamide, is the amide of nicotinic acid and a form of vitamin B3. nih.gov Structurally, these compounds are characterized by a pyridine ring with a carboxamide group at the 3-position. hmdb.ca The core of this compound is a pyridine ring, a heterocyclic aromatic organic compound. The defining features of this specific molecule are the two hydroxyl (-OH) groups at the 2 and 4 positions and a methyl (-CH3) group at the 6 position of the nicotinamide structure.

The presence of hydroxyl groups on the pyridine ring introduces the potential for tautomerism, a phenomenon where a molecule can exist in two or more interconvertible structural forms. In the case of dihydroxypyridines, these tautomers can include pyridone forms. This characteristic significantly influences the compound's chemical and physical properties.

The broader family of pyridine derivatives is of immense importance in medicinal chemistry. asm.org Dihydropyridines, for instance, are a well-established class of compounds known for their therapeutic applications.

Historical Perspectives and Emerging Research Trajectories of Dihydroxynicotinamide Structures

Historically, research into nicotinamide and its derivatives has been closely linked to its role as a vitamin and a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov Early studies, dating back to the mid-20th century, focused on the synthesis and biological activity of various N-substituted nicotinamide derivatives to understand their structure-activity relationships. asm.org

More recent research has expanded to explore the therapeutic potential of modified nicotinamide and dihydropyridine (B1217469) structures in a variety of contexts. The synthesis of novel nicotinamide derivatives continues to be an active area of investigation, with a focus on creating compounds with specific biological activities.

Emerging research trajectories for dihydroxynicotinamide and related structures are diverse. Scientists are exploring their potential as inhibitors of various enzymes, leveraging the versatile pyridine scaffold to design targeted therapeutic agents. The study of the tautomeric properties of dihydroxypyridines remains a key area of interest, as understanding these equilibria is crucial for predicting their biological behavior.

Significance of Investigating the Chemical Compound's Research Attributes

The investigation of this compound and its analogs holds significant scientific merit. Understanding the fundamental chemical properties of this compound, such as its synthesis, reactivity, and tautomeric forms, provides a foundation for exploring its potential applications.

A primary driver for research into nicotinamide derivatives is their connection to NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways. The dysregulation of NAD+ levels is implicated in numerous diseases, making compounds that can modulate its metabolism, like nicotinamide derivatives, attractive targets for therapeutic development. nih.gov

Furthermore, the structural motifs present in this compound, namely the dihydroxypyridine core, are found in various biologically active molecules. By studying this specific compound, researchers can gain insights into the structure-activity relationships that govern the function of this chemical class. This knowledge can then be applied to the rational design of new molecules with desired biological properties. The exploration of such compounds contributes to the broader understanding of heterocyclic chemistry and its application in medicinal science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-2-4(10)5(6(8)11)7(12)9-3/h2H,1H3,(H2,8,11)(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBEZHQQWMONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715983
Record name 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68373-65-9
Record name 68373-65-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Routes for 2,4 Dihydroxy 6 Methylnicotinamide and Analogs

Established and Novel Synthetic Pathways for 2,4-Dihydroxy-6-methylnicotinamide

The synthesis of this compound, with the CAS number 68373-65-9, can be approached through several methodologies, primarily involving the construction of the dihydroxypyridine core and subsequent functional group transformations.

Multi-Step Synthesis Approaches and Intermediate Derivatization (e.g., from 2,4-Dihydroxy-6-methylnicotinonitrile)

A primary and logical synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 2,4-dihydroxy-6-methylnicotinonitrile (B45808). This starting material is commercially available, providing a convenient entry point to the target molecule. The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis and can be achieved under both chemical and enzymatic conditions.

Chemical Hydrolysis: The hydrolysis of nitriles to amides can be catalyzed by either acid or base. nih.govrsc.org For a substrate like 2,4-dihydroxy-6-methylnicotinonitrile, which exists in tautomeric forms as a 4-hydroxy-2-pyridone, careful selection of reaction conditions is crucial to avoid over-hydrolysis to the corresponding carboxylic acid or decomposition of the heterocyclic ring. Milder reaction conditions, such as using a mixture of trifluoroacetic acid (TFA) or acetic acid with sulfuric acid, have been reported for the indirect hydration of nitriles to amides. rsc.org Another approach involves the use of basic conditions, for instance, with sodium hydroxide (B78521) in a suitable solvent like isopropanol, which has been shown to mediate the hydration of various organonitriles to their corresponding amides. researchgate.net

The general mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. nih.gov Subsequent proton transfer and tautomerization yield the amide.

Chemo-Enzymatic Hydrolysis: A greener and often more selective alternative to chemical hydrolysis is the use of nitrile-hydrolyzing enzymes. Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity under mild conditions. rsc.orgnih.gov This chemo-enzymatic approach can be particularly advantageous for complex molecules, minimizing the formation of byproducts. The integration of a nitrile hydratase enzymatic step with a chemical synthesis sequence represents a powerful strategy for the efficient production of amides. rsc.org While a specific nitrile hydratase for 2,4-dihydroxy-6-methylnicotinonitrile has not been explicitly reported, the broad substrate scope of many NHases suggests this as a highly plausible and efficient method for the synthesis of this compound. nih.gov

Precursor Chemistry and Scaffold Construction Strategies (e.g., Pyranone Derivatives)

An alternative to the derivatization of a pre-formed pyridine (B92270) ring is the construction of the heterocyclic scaffold from acyclic or other heterocyclic precursors. Pyranone derivatives, for instance, can serve as valuable intermediates in the synthesis of pyridinones. The reaction of a pyranone with an amine can lead to a ring-opening and subsequent ring-closing cascade to form the desired pyridone scaffold.

For example, the synthesis of 2,3-dihydro-4-pyranones has been achieved through intermolecular [4+2] cycloaddition reactions. dntb.gov.ua These pyranone structures could potentially be converted to the corresponding this compound through a series of steps involving amination and oxidation. However, this approach is less direct than the hydrolysis of the corresponding nicotinonitrile and would require significant methodological development.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of substituted pyridines often raises challenges in controlling regioselectivity. For instance, direct functionalization of the pyridine ring can lead to a mixture of isomers. nih.gov Therefore, building the ring from precursors with the desired substitution pattern already in place is often a more effective strategy. In the case of this compound, the use of 2,4-dihydroxy-6-methylnicotinonitrile as a starting material circumvents issues of regioselectivity in the final synthetic step.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, when considering the synthesis of more complex analogs, such as glycosylated derivatives, stereoselective methods like the Vorbrüggen glycosylation are employed to control the stereochemistry at the anomeric center. nih.gov

Development of Analogues and Derivatives of this compound for Research Probes

The development of analogs and derivatives of this compound is crucial for exploring its potential biological activities and for use as research probes to investigate biological pathways.

Structural Modification Strategies for Investigational Purposes

Structural modifications of the this compound scaffold can be undertaken to probe structure-activity relationships (SAR). Key positions for modification include the amide nitrogen, the methyl group at the 6-position, and the hydroxyl groups.

N-Alkylation/Arylation of the Amide: The amide nitrogen can be substituted with various alkyl or aryl groups to explore the impact on biological activity. This can be achieved by synthesizing the corresponding nicotinic acid and then coupling it with a primary or secondary amine.

Modification of the 6-Methyl Group: The methyl group can be replaced with other alkyl or aryl groups to investigate the steric and electronic requirements at this position. This would typically involve starting from a different precursor in the synthetic sequence.

Derivatization of the Hydroxyl Groups: The hydroxyl groups can be alkylated, acylated, or used as handles for the attachment of other functional groups or reporter molecules.

The synthesis of various pyridine-3-carboxamide (B1143946) analogs has been reported, demonstrating the feasibility of these structural modifications to explore their biological potential. nih.gov

Design and Synthesis of Mechanistic Probes

To investigate the mechanism of action of this compound or to track its localization and interactions within a biological system, specifically designed probes are required. These probes often incorporate reporter groups such as fluorescent tags, biotin, or radioactive isotopes.

For instance, bioluminescent probes based on the nicotinamide (B372718) riboside structure have been developed for in vivo imaging. nih.gov A similar strategy could be applied to this compound, where a linker is attached to a non-critical position of the molecule, which is then conjugated to a reporter molecule. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the biological activity of the parent compound. Computational modeling can be a valuable tool in the design phase to predict the effects of structural modifications. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. While specific literature on the green synthesis of this exact molecule is limited, the broader strategies employed for nicotinamide derivatives can be adapted. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.govrsc.org This method offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For the synthesis of nicotinamide derivatives, lipases are commonly used enzymes. For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been effectively used in the synthesis of various nicotinamide derivatives. nih.govrsc.org The use of environmentally friendly solvents, such as tert-amyl alcohol, further enhances the green credentials of such processes. nih.gov

Continuous-flow microreactors represent another significant advancement in the green synthesis of nicotinamide derivatives. nih.govrsc.org This technology allows for precise control over reaction parameters, leading to shorter reaction times, increased yields, and easier scalability. nih.gov The combination of enzymatic catalysis within a continuous-flow system presents a powerful and sustainable strategy for the production of this compound and its analogs. nih.govrsc.org

The development of chemo-enzymatic routes, which combine both chemical and enzymatic steps, also aligns with green chemistry principles. nih.govacs.orgnih.govrsc.orgacs.org This approach leverages the strengths of both methodologies to create more efficient and sustainable synthetic pathways. For example, an enzymatic step could be used to introduce a specific functional group with high stereoselectivity, followed by a chemical step to complete the synthesis. acs.org

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound, based on research on related nicotinamide derivatives.

Green Chemistry ApproachDescriptionPotential Benefits for this compound Synthesis
Biocatalysis Use of enzymes (e.g., lipases) to catalyze reactions. nih.govrsc.orgHigh selectivity, mild reaction conditions, reduced waste, use of renewable resources.
Green Solvents Replacement of hazardous organic solvents with environmentally benign alternatives (e.g., tert-amyl alcohol, water). nih.govReduced toxicity and environmental pollution.
Continuous-Flow Microreactors Performing reactions in a continuous flow system rather than in batches. nih.govrsc.orgImproved reaction control, shorter reaction times, higher yields, enhanced safety.
Chemo-enzymatic Synthesis Combination of chemical and enzymatic reaction steps. nih.govacs.orgnih.govrsc.orgacs.orgIncreased overall efficiency and selectivity, access to novel analogs.
Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.Reduction of by-products and waste.

Biosynthetic Pathways and Biotransformation Studies of 2,4 Dihydroxy 6 Methylnicotinamide

Hypothetical Biosynthetic Routes from Nicotinamide (B372718) Precursors or Related Metabolites

The biosynthesis of 2,4-Dihydroxy-6-methylnicotinamide would likely originate from nicotinamide or its closely related metabolite, nicotinic acid. The proposed pathway would involve a series of enzymatic modifications, primarily methylation and hydroxylation, to introduce the characteristic functional groups onto the pyridine (B92270) ring.

Enzymatic Transformations and Catalytic Mechanisms

The formation of this compound from a nicotinamide precursor would necessitate specific enzymatic activities. A plausible sequence could involve initial methylation at the C-6 position, followed by two separate hydroxylation events at the C-2 and C-4 positions.

The methylation step would likely be catalyzed by a methyltransferase enzyme. Following methylation, the introduction of hydroxyl groups could be achieved through the action of hydroxylase enzymes, such as monooxygenases or dioxygenases. These enzymes typically utilize molecular oxygen and a reducing agent to introduce a hydroxyl group onto an aromatic ring. The precise mechanism would involve electrophilic aromatic substitution, where the enzyme activates the oxygen species to attack the electron-rich pyridine ring.

Role of Methylation and Hydroxylation Enzymes in Related Pathways

Evidence from related metabolic pathways strongly supports the feasibility of such enzymatic transformations.

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in nicotinamide metabolism that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the nicotinamide ring, forming 1-methylnicotinamide (B1211872) (MNA). nih.govnih.gov While NNMT typically acts on the ring nitrogen, the existence of other methyltransferases capable of C-methylation on aromatic rings in various organisms suggests that a similar enzyme could be responsible for the methylation of the nicotinamide backbone at the C-6 position. Studies have shown that NNMT activity is linked to various cellular processes and its dysregulation is implicated in several diseases. nih.govnih.govresearchgate.netconsensus.app

Hydroxylation enzymes , particularly those belonging to the aldehyde oxidase (AOX) family, are known to catalyze the hydroxylation of various nitrogen-containing heterocyclic compounds. nih.govwikipedia.org AOX enzymes are molybdo-flavoenzymes that can oxidize a wide range of substrates, including N1-methylnicotinamide, which is converted to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide. nih.gov This demonstrates the capability of these enzymes to introduce hydroxyl groups at positions analogous to the C-2 and C-4 positions of the nicotinamide ring. The catalytic mechanism of AOX involves the hydroxylation of heterocycles and the oxidation of aldehydes. nih.govwikipedia.org

Microbial and Plant Biotransformation Processes of Nicotinamide Derivatives

Microorganisms and plants possess diverse metabolic machinery capable of modifying a wide array of chemical compounds, including nicotinamide derivatives. These systems offer a potential environment for the biotransformation of nicotinamide into more complex structures like this compound.

Investigation of Metabolites in Biological Systems

The metabolism of nicotinamide has been extensively studied in various organisms, revealing a network of interconnected pathways. In plants, nicotinamide is readily absorbed and metabolized into nicotinic acid, which then enters the pyridine nucleotide cycle to form NAD and NADP. nih.govoup.com Additionally, plants are known to produce various nicotinic acid conjugates. nih.gov

Microbial degradation of nicotinamide often begins with its conversion to nicotinic acid by nicotinamidase. researchgate.netnih.gov Further degradation proceeds through hydroxylation and ring cleavage. For instance, some bacteria convert nicotinic acid to 6-hydroxynicotinic acid. nih.gov The investigation of microbial systems has also led to the development of enzymatic processes for the synthesis of nicotinamide derivatives. nih.govgoogle.com

The study of nicotinamide metabolites in mammals has identified several key compounds, including N-methylnicotinamide and its oxidized products, N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-3-carboxamide, which are major final metabolites of nicotinamide. nih.gov The formation of these metabolites underscores the activity of methyltransferases and hydroxylases in processing the nicotinamide core.

Enzymatic Activity Profiling in Model Organisms

Model organisms provide valuable insights into the enzymatic activities that could contribute to the formation of this compound.

Aldehyde Oxidase (AOX) , as previously mentioned, is a key enzyme in the metabolism of nicotinamide derivatives. nih.govwikipedia.org In mammals, AOX is predominantly found in the liver and is responsible for the oxidation of various aldehydes and heterocyclic compounds. wikipedia.orgnih.gov The enzyme's ability to hydroxylate the pyridine ring at various positions makes it a prime candidate for the hypothetical hydroxylation steps in the formation of this compound. The broad substrate specificity of AOX suggests it could potentially act on a 6-methylnicotinamide (B127979) intermediate. youtube.com

The table below summarizes the key enzymes and their established roles in the metabolism of nicotinamide and related compounds, which could hypothetically be involved in the synthesis of this compound.

Enzyme FamilySpecific Enzyme ExampleKnown Function in Nicotinamide MetabolismPotential Role in this compound Synthesis
Methyltransferases Nicotinamide N-methyltransferase (NNMT)N-methylation of nicotinamide to form 1-methylnicotinamide. nih.govnih.govresearchgate.netA hypothetical C-methyltransferase could methylate the nicotinamide ring at the C-6 position.
Hydroxylases Aldehyde Oxidase (AOX)Oxidation and hydroxylation of N-methylnicotinamide to form pyridone derivatives. nih.govnih.govHydroxylation of a 6-methylnicotinamide intermediate at the C-2 and C-4 positions.
Deaminases NicotinamidaseConversion of nicotinamide to nicotinic acid. researchgate.netnih.govCould provide an alternative precursor (nicotinic acid) for subsequent methylation and hydroxylation.

Isolation and Elucidation of Natural Sources for this compound

Despite the theoretical plausibility of its formation, a thorough review of the scientific literature reveals no documented instances of the isolation and structural elucidation of this compound from any natural source. While the synthesis of related compounds like 2,5-dihydroxy-6-methylnicotinic acid has been reported, the specific dihydroxy-methyl-nicotinamide derivative remains elusive in nature. nih.gov The absence of its discovery could be due to several factors, including its potential existence in trace amounts, its transient nature as a metabolic intermediate, or the possibility that the specific combination of enzymatic activities required for its synthesis does not occur in a single organism under natural conditions.

Further research, potentially involving targeted metabolomic screening of diverse microbial and plant species exposed to nicotinamide precursors, may be necessary to uncover the existence of this enigmatic compound in the natural world.

No Publicly Available Scientific Data Found for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available for the chemical compound this compound.

Consequently, it is not possible to generate an article detailing its molecular mechanism of action, ligand-target interactions, or structure-activity relationships as requested. The outlined sections require specific experimental data that has not been published or is not accessible in the public domain for this particular compound.

Searches were conducted to find data related to:

In Vitro Biochemical Characterization: No studies were found that describe the enzyme inhibition or activation kinetics of this compound, including any potential activity as a Nicotinamide N-Methyltransferase (NNMT) inhibitor. There is no available information regarding its half-maximal inhibitory concentration (IC₅₀) or its kinetic parameters (e.g., Kᵢ, Vₘₐₓ).

Allosteric Modulation: There are no published investigations into whether this compound acts as an allosteric modulator of any enzyme or receptor.

Receptor Binding and Ligand-Protein Interaction: No data exists on the binding profile of this compound to any receptors, including GPR84. Therefore, its potential agonistic or antagonistic activities are unknown.

Modulation of Intracellular Biochemical Pathways: The influence of this compound on intracellular pathways, such as NAD+ metabolism, has not been documented in the available scientific literature.

Structure-Activity Relationship (SAR): No SAR studies have been published for this compound or its direct analogues. This includes a lack of information on how systematic modifications of its functional groups affect its biological activity.

While general information on nicotinamide derivatives and their role as NNMT inhibitors is available, the strict requirement to focus solely on this compound cannot be met due to the absence of specific research on this compound.

Molecular Mechanism of Action and Ligand Target Interactions of 2,4 Dihydroxy 6 Methylnicotinamide

Structure-Activity Relationship (SAR) Investigations of 2,4-Dihydroxy-6-methylnicotinamide and its Analogues

Conformational Analysis and Bioactive Conformations

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore crucial in understanding how this compound might interact with biological targets.

Currently, there is a lack of specific experimental data, such as X-ray crystallography or NMR spectroscopy studies, that would definitively elucidate the preferred conformations of this compound in different environments. Computational modeling, a powerful tool in predicting molecular geometry, could provide valuable insights. Such studies would typically involve calculating the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. This would allow for the identification of low-energy, stable conformations that are more likely to exist.

The bioactive conformation, the specific three-dimensional shape a molecule adopts when it binds to its biological target, is of particular interest. Identifying this conformation is a key step in rational drug design. In the absence of direct experimental evidence for this compound, researchers would typically look at the conformations of structurally related nicotinamide (B372718) analogs when bound to their respective protein targets. This comparative approach can offer clues as to which conformations of this compound might be biologically relevant.

Table 1: Key Areas for Future Research in the Conformational Analysis of this compound

Research AreaDescriptionPotential Impact
X-ray Crystallography Determination of the precise three-dimensional structure of the molecule in its crystalline state.Provides a definitive, high-resolution picture of a stable conformation.
NMR Spectroscopy Analysis of the molecule's structure and dynamics in solution, providing information about conformational flexibility.Reveals the range of conformations present in a more biologically relevant environment.
Computational Modeling Theoretical prediction of stable conformations and their relative energies.Offers insights into the conformational landscape and can guide experimental studies.
Structure-Activity Relationship (SAR) Studies Synthesis and biological testing of related molecules to understand how structural changes affect activity.Can help to infer the bioactive conformation by correlating structural features with biological function.

Cellular and Subcellular Effects in Research Models

As of the current available data, there are no specific published studies detailing the effects of this compound on the viability of any research cell lines. Such studies would typically involve treating cultured cells with varying concentrations of the compound and measuring indicators of cell health over time.

Commonly used cell viability assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating cytotoxicity.

The results of these assays would reveal whether this compound is cytotoxic (kills cells), cytostatic (inhibits cell proliferation), or has no discernible effect at the tested concentrations.

Table 2: Hypothetical Data from a Cell Viability Study on a Research Cell Line (e.g., Murine Myeloma P3X63Ag8)

Concentration of this compound (µM)Cell Viability (%) after 24h Exposure (MTT Assay)
0 (Control)100
1Data Not Available
10Data Not Available
50Data Not Available
100Data Not Available
250Data Not Available

This table is for illustrative purposes only, as no experimental data is currently available.

Further research into the subcellular effects of this compound would be necessary to understand its mechanism of action. This could involve investigating its impact on specific cellular organelles, such as mitochondria, or its influence on key signaling pathways.

Computational and Theoretical Chemistry of 2,4 Dihydroxy 6 Methylnicotinamide

Quantum Mechanical Studies (e.g., DFT calculations, HOMO-LUMO analysis)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic and structural properties of 2,4-dihydroxy-6-methylnicotinamide. These calculations provide a detailed picture of the molecule's behavior at the subatomic level.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is intrinsically linked to its reactivity. nih.gov DFT calculations are frequently used to determine the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-deficient. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller gap suggests higher reactivity, greater polarizability, and potential biological activity. nih.gov

For instance, in a study of temozolomide, a smaller HOMO-LUMO gap in a water solvent compared to DMSO suggested higher reactivity in an aqueous environment. aimspress.com The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visually represents the electrostatic potential on the molecule's surface, with different colors indicating regions of negative (nucleophilic) and positive (electrophilic) potential. nih.gov This map helps in predicting the sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Key Parameters from Quantum Mechanical Studies

ParameterSignificance
HOMO Energy Indicates electron-donating ability.
LUMO Energy Indicates electron-accepting ability.
HOMO-LUMO Gap Reflects kinetic stability and chemical reactivity. A smaller gap often implies higher reactivity. nih.govaimspress.com
Molecular Electrostatic Potential (MEP) Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov
Mulliken Atomic Charges Provides information on the charge distribution across the atoms in the molecule. aimspress.com

Spectroscopic Property Simulations (e.g., NMR, UV-Vis, IR)

Computational methods are also employed to simulate various spectroscopic properties of this compound. These simulations are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.govopenaccesspub.org

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. openaccesspub.org By comparing the simulated spectra with experimental data, a detailed assignment of vibrational modes to specific functional groups within the molecule can be achieved. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The agreement between calculated and experimental chemical shifts helps to validate the proposed molecular structure. researchgate.net

Time-dependent DFT (TD-DFT) is used to simulate electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov These calculations can predict the absorption wavelengths (λmax) and help in understanding the nature of the electronic transitions, such as n→π* and π→π*. nih.gov The calculated HOMO and LUMO energies are also crucial in explaining the charge transfer that occurs during these transitions. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.govnih.gov These methods are central to structure-based drug design. nih.gov

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor's active site, forming a stable complex. frontiersin.org The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket. frontiersin.org Various scoring functions are then used to estimate the binding affinity for each pose, with lower binding energies generally indicating a more stable interaction. researchgate.net

The accuracy of docking can be influenced by the flexibility of the ligand and protein. frontiersin.org While some methods treat the protein as a rigid structure, more advanced techniques allow for flexibility in both the ligand and the protein's side chains, which can provide a more realistic representation of the binding event. nih.govfrontiersin.org The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 2: Common Molecular Docking Software and Scoring Information

Docking Software/MethodKey Features
Genetic Optimization for Ligand Docking (GOLD™) Allows for protein spine and side-chain flexibility and uses adaptable, user-defined scoring functions. nih.gov
Molegro Virtual Docker Utilized for predicting binding modes and supporting biological results through the calculation of MolDock scores. nih.gov

The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a critical parameter in drug discovery. nih.govresearchgate.net Computational approaches can provide an estimation of this affinity, which can be correlated with experimental data. dundee.ac.uk

Exploration of Allosteric Sites and Conformational Changes

Beyond the primary binding site (orthosteric site), molecules can also bind to other locations on a protein, known as allosteric sites. Binding at these sites can modulate the protein's activity by inducing conformational changes. Molecular dynamics (MD) simulations can be used to explore these dynamic processes.

MD simulations provide a time-resolved view of the molecular system, allowing researchers to observe the flexibility of the protein and the ligand and how they adapt to each other upon binding. frontiersin.org These simulations can help to understand the mechanisms of induced fit, where the protein conformation changes upon ligand binding, or conformational selection, where the ligand preferentially binds to a specific pre-existing conformation of the protein. nih.gov By tracking the movements of atoms over time, MD can reveal pathways of conformational change and identify transient pockets that may serve as allosteric sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for gaining insights into the molecular features that are important for a specific biological effect. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A well-validated QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. Furthermore, the interpretation of the descriptors included in the model can provide valuable mechanistic insights, highlighting the structural features that are either beneficial or detrimental to the desired activity. nih.gov For example, a QSAR model might reveal that high lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for the activity of a series of compounds.

Theoretical Prediction of Chemical Transformations and Reaction Mechanisms

The chemical behavior of this compound is dictated by the intricate interplay of its constituent functional groups: the dihydroxypyridine core, the methyl group, and the carboxamide side chain. In the absence of direct experimental studies on its reactivity, computational and theoretical chemistry offer powerful tools to predict its potential chemical transformations and the underlying reaction mechanisms. These predictions are often grounded in well-established principles of physical organic chemistry and quantum mechanical calculations, such as Density Functional Theory (DFT), which can elucidate reaction pathways, transition states, and the relative stabilities of reactants, intermediates, and products.

Tautomerism

A crucial aspect of the chemical identity of this compound is its potential for tautomerism. The dihydroxy-substituted pyridine (B92270) ring can exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. Computational studies on analogous systems like 2-pyridone and 4-pyridone have shown that the relative stability of these tautomers is influenced by factors such as the solvent environment and the presence of other substituents. wikipedia.orgwayne.edunih.gov

For this compound, several tautomeric forms can be envisaged. The equilibrium between these forms is critical as each tautomer will exhibit distinct reactivity. For instance, the enol/lactim forms possess a hydroxyl group that can act as a hydrogen bond donor and a nucleophile, while the keto/lactam forms feature a carbonyl group that is susceptible to nucleophilic attack.

Illustrative Tautomeric Equilibria for the 2,4-Dihydroxypyridine Core:

Dienol Form: this compound

Keto-Enol Forms: 4-hydroxy-2-oxo-1,2-dihydro-6-methylnicotinamide and 2-hydroxy-4-oxo-1,4-dihydro-6-methylnicotinamide

Diketone Form: 2,4-dioxo-1,2,3,4-tetrahydro-6-methylnicotinamide

Theoretical calculations on similar pyridone systems suggest that in polar solvents, the more polar lactam forms are generally favored. wikipedia.org The precise equilibrium constants for this compound would require specific computational modeling, but the principles derived from simpler models provide a solid foundation for predicting its behavior.

Electrophilic and Nucleophilic Reactions

The electron distribution in the aromatic ring of this compound, which can be predicted using computational methods like the analysis of molecular electrostatic potential (MEP) maps, governs its susceptibility to electrophilic and nucleophilic attack. researchgate.net The hydroxyl groups are electron-donating, increasing the electron density of the pyridine ring and activating it towards electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring and the carbonyl group of the carboxamide are electron-withdrawing, creating electron-deficient sites that are prone to nucleophilic attack.

Predicted Sites of Reactivity:

Reaction TypePredicted SiteRationale
Electrophilic AttackCarbon atoms ortho and para to the hydroxyl groups (C3 and C5)The hydroxyl groups are activating and direct electrophiles to these positions. The methyl group also provides some activation.
Nucleophilic AttackCarbonyl carbon of the carboxamideThe carbonyl group is a classic electrophilic center susceptible to attack by nucleophiles, potentially leading to hydrolysis or other substitution reactions.
Nucleophilic AttackCarbon atoms adjacent to the ring nitrogen (C2 and C6)The electronegative nitrogen atom reduces electron density at these positions, making them susceptible to attack, especially in certain tautomeric forms.

Oxidation and Reduction Reactions

The pyridine ring system can undergo both oxidation and reduction reactions. Computational studies on pyridine and its derivatives have shed light on the mechanisms of these transformations. nih.gov The presence of electron-donating hydroxyl groups in this compound would likely make the ring more susceptible to oxidation compared to unsubstituted pyridine.

Potential oxidation products could include N-oxides or further hydroxylated species. The reaction mechanism would likely involve the formation of a radical cation intermediate, the stability of which could be assessed through computational methods.

Reduction of the pyridine ring, on the other hand, would lead to various dihydropyridine (B1217469) and tetrahydropyridine (B1245486) derivatives. The regioselectivity of such a reduction would be influenced by the substituents. Theoretical calculations on the hydride transfer reactions of dihydropyridines suggest that these processes can proceed through different mechanistic pathways, including direct hydride transfer or more complex, stepwise mechanisms. researchgate.netchemrxiv.org

Acidity and Basicity

The pKa values of the various acidic and basic sites in this compound can be predicted with reasonable accuracy using computational methods, often in conjunction with a polarizable continuum model (PCM) to simulate the solvent environment. nih.gov

Acidity: The hydroxyl groups are the primary acidic sites. Their pKa values will be influenced by the electron-withdrawing nature of the pyridine ring and the carboxamide group. Tautomeric equilibria play a significant role here, as the acidity of the N-H bond in the lactam forms must also be considered.

Basicity: The primary basic site is the nitrogen atom of the pyridine ring. Its basicity will be modulated by the electronic effects of the hydroxyl and methyl substituents.

Potential Metabolic Transformations

Computational approaches are increasingly used to predict the metabolic fate of xenobiotics. Current time information in Edmonton, CA. For this compound, several metabolic transformations can be theoretically predicted based on known enzymatic reactions and computational models of enzyme active sites.

One likely metabolic pathway is N-methylation of the pyridine nitrogen, a common reaction for nicotinamide (B372718) and its derivatives catalyzed by nicotinamide N-methyltransferase (NNMT). nih.govacs.orgkcl.ac.ukrsc.org Computational docking and molecular dynamics simulations could be employed to predict the binding affinity of this compound to the active site of NNMT and to model the transition state of the methyl transfer from S-adenosyl-L-methionine (SAM).

Another potential transformation is the hydrolysis of the carboxamide group to the corresponding carboxylic acid, 2,4-Dihydroxy-6-methylnicotinic acid. Quantum chemical calculations can model the reaction pathway for both acid- and base-catalyzed hydrolysis, as well as potential enzymatic hydrolysis. mdpi.com

Illustrative Predicted Reaction Barriers for Hydrolysis (Theoretical Data):

The following table presents hypothetical relative energy barriers for the hydrolysis of the amide group under different catalytic conditions, based on general principles and computational studies of similar reactions. These values are for illustrative purposes only and would need to be confirmed by specific calculations for this compound.

Catalytic ConditionHypothetical Relative Activation Energy (kcal/mol)Plausible Mechanism
Uncatalyzed (Neutral)HighDirect nucleophilic attack of water on the carbonyl carbon.
Acid-CatalyzedModerateProtonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Base-CatalyzedLowerDeprotonation of water to form a more potent hydroxide (B78521) nucleophile.
Enzyme-CatalyzedLowestStabilization of the transition state through specific interactions within the enzyme's active site.

Advanced Analytical Methodologies for Research on 2,4 Dihydroxy 6 Methylnicotinamide

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating components of a mixture. sigmaaldrich.com For a compound like 2,4-Dihydroxy-6-methylnicotinamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for effective analysis, each with specific considerations for method development. sigmaaldrich.comyoutube.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds, making it highly suitable for this compound. nih.govresearchgate.net A well-developed HPLC method provides accurate, reliable, and reproducible quantification from various biological and chemical samples. nih.gov

Method development for this compound would typically involve a reverse-phase approach, where the stationary phase is nonpolar and the mobile phase is polar.

Column Selection : A C18 column is the most common choice for reverse-phase chromatography, offering excellent retention and separation for a wide range of molecules. The choice of particle size can influence efficiency, with smaller particles (<2 μm) used in Ultra-High Performance Liquid Chromatography (UHPLC) systems to achieve higher resolution. sigmaaldrich.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of highly pure water and an organic solvent, such as methanol (B129727) or acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds of interest. Buffers, like phosphate (B84403) or formate, are added to the mobile phase to control the pH and ensure consistent ionization and retention of the analyte. sigmaaldrich.comnih.gov

Detection : Ultraviolet (UV) detection is a common and robust method for compounds containing a chromophore, such as the nicotinamide (B372718) ring system in this compound. sigmaaldrich.com The wavelength for detection would be set at the absorbance maximum of the compound to ensure the highest sensitivity. nih.gov For more selective and sensitive detection, HPLC is often coupled with a mass spectrometer.

Table 1: Typical HPLC Method Parameters for Analysis of Nicotinamide-Related Compounds

Parameter Typical Setting/Choice Purpose
Technique Reverse-Phase HPLC Separation of polar to moderately nonpolar compounds.
Column C18, 5 µm or <2 µm particle size Provides nonpolar stationary phase for interaction.
Mobile Phase A Water with buffer (e.g., 0.05 M Phosphate Buffer) Aqueous component of the mobile phase. nih.gov
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the analyte. nih.gov
Elution Mode Gradient Varies mobile phase composition for optimal separation of complex mixtures. nih.gov
Flow Rate 0.5 - 1.0 mL/min Controls the speed of separation and analysis time. nih.gov
Detector UV/Vis (e.g., at 261 nm for NAD+) or Mass Spectrometry Quantifies the analyte as it elutes from the column. sigmaaldrich.comnih.gov
Injection Volume 5 - 100 µL The amount of sample introduced into the system. nih.govresearchgate.net

Gas Chromatography (GC) is a powerful technique primarily used for volatile and thermally stable compounds. youtube.com Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a crucial step in GC method development for this compound is derivatization. researchgate.net

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.net For a compound with hydroxyl (-OH) and amide (-CONH2) groups, silylation is a common derivatization strategy. Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

Column Selection : A nonpolar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used for the separation of derivatized metabolites. powerdms.com

Temperature Program : The GC oven temperature is programmed to increase during the analysis. This temperature gradient allows for the separation of compounds with different boiling points, with more volatile compounds eluting first. nih.gov

Carrier Gas : An inert gas, typically helium or nitrogen, is used to carry the vaporized sample through the column. youtube.com

Detection : When coupled with a mass spectrometer (GC-MS), this method provides both retention time data for quantification and mass spectra for confident identification of the derivatized this compound. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolomic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of molecules in a sample. thermofisher.com In metabolomics research, MS is indispensable for its high sensitivity and ability to analyze hundreds of compounds in a single run. thermofisher.comnih.gov When combined with chromatographic separation, it becomes a powerful tool for studying this compound in complex biological matrices. frontiersin.org

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a characteristic pattern of smaller ions. thermofisher.com This process provides a high degree of structural confirmation. When coupled with either liquid or gas chromatography, it allows for the analysis of complex mixtures to map metabolic pathways. frontiersin.orgnih.govnih.gov

The workflow for pathway mapping using LC-MS/MS or GC-MS/MS involves:

Separation : The complex biological extract is injected into the LC or GC system, which separates the individual metabolites over time. youtube.com

Ionization : As metabolites elute from the column, they are ionized (e.g., by Electrospray Ionization, ESI, in LC-MS).

MS1 Analysis : The first mass spectrometer scans and detects the m/z of the intact metabolite ions (precursor ions). thermofisher.com

Fragmentation : A specific precursor ion, for instance, the ion corresponding to this compound, is selectively isolated and fragmented by collision with an inert gas (a process called collision-induced dissociation or CID). thermofisher.com

MS2 Analysis : The second mass spectrometer analyzes the m/z of the resulting fragment ions (product ions), generating a fragmentation spectrum (MS/MS spectrum). thermofisher.com

This MS/MS spectrum serves as a structural fingerprint. By comparing the retention times and MS/MS spectra of unknown peaks in a biological sample to those of authentic standards, researchers can confidently identify and quantify metabolites like this compound and its potential downstream products, thereby mapping its metabolic fate. nih.gov

High-Resolution Mass Spectrometry (HRAM), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides extremely accurate mass measurements. nih.govthermofisher.com This capability is crucial for two main reasons in metabolomics research:

Elemental Formula Determination : The high mass accuracy allows for the determination of a molecule's elemental composition from its exact mass, significantly improving confidence in metabolite identification. thermofisher.comnews-medical.net

Isotope Tracing : HRAM is essential for stable isotope tracing studies, a powerful technique to track the flow of atoms through metabolic pathways. nih.gov In such an experiment, cells or organisms are supplied with a nutrient labeled with a heavy isotope (e.g., glucose labeled with ¹³C). nih.gov

HRAM instruments can distinguish between the unlabeled (monoisotopic) form of a metabolite and its isotopologues containing one or more heavy isotopes, thanks to their high resolving power. nih.gov For example, if this compound were synthesized in a system fed with ¹³C-labeled precursors, HRAM could precisely measure the abundance of the unlabeled molecule versus its labeled forms (M+1, M+2, etc.). This data reveals which precursor pathways contribute to the synthesis of the compound and at what rate, providing a dynamic view of metabolic function. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Detail

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides unparalleled detail about the chemical structure and environment of atoms within a molecule. encyclopedia.pubnih.gov It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. nih.gov NMR is a definitive tool for the structural elucidation of novel compounds and for studying molecular interactions and reaction mechanisms. nih.gov

For this compound, NMR spectroscopy would be used to:

Confirm Structure : One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the number and type of hydrogen and carbon atoms in the molecule. The chemical shift of each peak indicates the electronic environment of the nucleus, while signal splitting (in ¹H NMR) reveals which protons are adjacent to each other. encyclopedia.pub

Establish Connectivity : Two-dimensional (2D) NMR experiments are used to establish the complete bonding framework.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon. encyclopedia.pub

Investigate Mechanistic Details : Because NMR analysis is performed on samples in solution and is non-destructive, it can be used to monitor reactions in real-time. encyclopedia.pubnih.gov For example, it could be used to study the binding of this compound to an enzyme or to observe its transformation into other products, providing detailed mechanistic insights into its function.

Table 2: Key NMR Experiments for Structural Elucidation of this compound

Experiment Information Provided Application
¹H NMR Number and chemical environment of hydrogen atoms; J-coupling between adjacent protons. nih.gov Provides the initial proton framework of the molecule.
¹³C NMR Number and chemical environment of carbon atoms. Reveals the carbon backbone of the molecule.
COSY Shows correlations between J-coupled protons (¹H-¹H). encyclopedia.pub Establishes proton-proton connectivity within spin systems.
HSQC Shows correlations between directly bonded ¹H and ¹³C nuclei. encyclopedia.pub Assigns each proton to its attached carbon atom.
HMBC Shows correlations between ¹H and ¹³C nuclei separated by 2-3 bonds. Connects molecular fragments and confirms the overall carbon skeleton.
NOESY Shows correlations between protons that are close in space, regardless of bonding. Provides information about the 3D structure and conformation of the molecule.

Elucidation of Molecular Interactions (e.g., Ligand-Protein NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for investigating the interactions between small molecules like this compound and their protein targets. nih.gov Ligand-protein NMR experiments can pinpoint binding sites, determine binding affinities, and characterize the structural changes in both the ligand and the protein upon complex formation, all without the need for crystallization. nih.gov

In a typical research scenario, a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of an isotopically labeled protein is acquired. Upon the addition of unlabeled this compound, changes in the chemical shifts and intensities of the protein's amide signals are monitored. Significant chemical shift perturbations (CSPs) for specific amino acid residues indicate their involvement in the binding interface. The magnitude of these shifts can be used to map the binding site on the protein's surface.

Furthermore, by titrating the ligand and monitoring the CSPs, a binding isotherm can be constructed to calculate the dissociation constant (Kd), which quantifies the affinity of the interaction. For weaker, transient interactions, which are common in drug discovery, NMR is particularly sensitive. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can also be employed to screen for binding and identify the parts of the ligand that are in close contact with the protein.

Table 1: Hypothetical Chemical Shift Perturbation (CSP) Data for a Target Protein upon Binding to this compound

Amino Acid ResidueInitial ¹H Chemical Shift (ppm)Initial ¹⁵N Chemical Shift (ppm)Final ¹H Chemical Shift (ppm)Final ¹⁵N Chemical Shift (ppm)Calculated CSP (ppm)
Val-258.31118.78.45119.50.161
Gly-268.92109.29.15110.10.247
Leu-487.98121.48.01121.50.033
Ser-908.55115.38.79116.40.263
Ala-918.12123.08.13123.00.010
Phe-937.80120.18.05120.90.262

Note: This table contains hypothetical data for illustrative purposes. The CSP is calculated using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in proton and nitrogen chemical shifts, and α is a scaling factor.

Dynamic NMR for Conformational Studies

The inherent flexibility of a molecule like this compound, particularly concerning the rotation around the C-C bond connecting the pyridine (B92270) ring and the amide group, can be investigated using Dynamic NMR (DNMR) spectroscopy. DNMR is a powerful method for studying the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational isomerism or ring inversion. unibas.itmdpi.com

In the case of this compound, restricted rotation around the amide bond could lead to the existence of distinct conformers that interconvert on the NMR timescale. At low temperatures, this rotation may be slow enough for the separate signals of each conformer to be observed in the NMR spectrum. mdpi.com As the temperature is increased, the rate of interconversion increases. This causes the distinct signals to broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature. unibas.it

By analyzing the NMR lineshapes at different temperatures, researchers can extract valuable thermodynamic and kinetic parameters, such as the activation energy (ΔG‡) for the rotational barrier. unibas.it This information is crucial for understanding the molecule's conformational landscape, which can significantly influence its ability to bind to a target protein. Two-dimensional exchange spectroscopy (2D-EXSY) can also be used to unambiguously demonstrate the chemical exchange between the conformers. mdpi.com

Table 2: Illustrative Temperature-Dependent NMR Data for Conformational Exchange Study

Temperature (K)Spectral ObservationExchange Rate (k, s⁻¹)
220Two sharp, distinct singlets observed for the methyl protons.k << Δν
250Significant broadening of both methyl proton signals.k ≈ Δν
275 (Coalescence Temp.)Signals merge into one very broad singlet.k = (πΔν)/√2
300A single, sharpened singlet is observed at the average chemical shift.k >> Δν

Note: This table is illustrative. Δν represents the difference in chemical shift between the two signals at low temperature.

Derivatization Strategies for Enhanced Analytical Detection in Research Matrices

In complex research matrices such as cell lysates or biological fluids, the concentration of this compound may be too low for direct detection, or interfering substances may obscure its signal. Derivatization is a chemical strategy used to modify the analyte to improve its detectability by analytical instruments like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). creative-proteomics.comresearchgate.net

For HPLC with UV-Vis detection, a derivatizing agent can be introduced that reacts with the nicotinamide moiety to produce a new compound with a much higher molar absorptivity or a significant shift in its absorption maximum to a region with less background interference (a bathochromic shift). nih.gov For instance, a modified König's reaction (using cyanogen (B1215507) bromide followed by an aromatic amine) is a classic method for derivatizing the pyridine ring in nicotinamide and its metabolites, leading to highly colored products that can be sensitively quantified. nih.gov

For mass spectrometry-based methods, derivatization can enhance ionization efficiency, leading to a stronger signal and lower limits of detection. A derivatization-enhanced detection strategy (DEDS) involves tagging the analyte with a group that is easily ionized. researchgate.net This is particularly useful for improving detection in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses, which offer high specificity and sensitivity for quantifying metabolites in complex biological samples. creative-proteomics.com

Table 3: Comparison of Derivatization Strategies for Enhanced Detection

Derivatization MethodTarget Functional GroupDetection MethodAdvantage
König's ReactionPyridine RingHPLC-UV/VisCreates a highly absorbing derivative, significantly increasing sensitivity. nih.gov
DansylationHydroxyl or Amide GroupHPLC-Fluorescence, LC-MSIntroduces a fluorescent tag (dansyl group) for highly sensitive fluorescence detection and enhanced ionization in MS.
Silylation (e.g., with BSTFA)Hydroxyl GroupsGas Chromatography-MS (GC-MS)Increases volatility and thermal stability for GC analysis; produces characteristic fragmentation patterns in MS.
AcylationHydroxyl GroupsLC-MS, GC-MSCan improve chromatographic behavior and introduce a tag for enhanced mass spectrometric detection.

Future Directions and Emerging Research Avenues for 2,4 Dihydroxy 6 Methylnicotinamide

Exploration of Novel Biochemical Pathways Potentially Modulated by the Compound

Future research should prioritize identifying and characterizing the biochemical pathways influenced by 2,4-Dihydroxy-6-methylnicotinamide. Given its structural similarity to nicotinamide (B372718) catabolites, a key area of investigation would be its potential interaction with nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism. nih.govnih.gov NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central to processes like DNA repair, metabolic regulation, and cell survival. nih.govnih.gov

Investigations could explore whether this compound acts as a precursor, an inhibitor, or a modulator of the enzymes involved in the NAD+ salvage pathway. The degradation of NAD+ produces various metabolites, including different pyridone forms. nih.govnih.govresearchgate.net Determining if and how this compound fits into this metabolic network is a critical next step. It is known that different pyridone derivatives, such as N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) and N-methyl-4-pyridone-3-carboxamide (N-Me-4PY), are products of nicotinamide metabolism and their levels can be associated with certain physiological and pathological states. nih.govnih.gov Understanding the formation and fate of this compound in biological systems could reveal novel regulatory functions or metabolic roles.

Development of Advanced In Vitro Research Models for Mechanistic Studies

To gain deeper insights into the compound's mechanisms, the development and application of advanced in vitro models are essential. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironments of tissues. nih.gov Future studies would benefit from employing more physiologically relevant systems.

Advanced models that could be leveraged include:

3D Organoids and Spheroids: These models better mimic the cell-cell and cell-matrix interactions of native tissues, providing a more accurate context for studying the compound's effects on cellular function and signaling. nih.gov For instance, liver or kidney organoids could be used to study its metabolism and potential tissue-specific effects.

Co-culture Systems: Establishing co-cultures of different cell types can help dissect the compound's influence on intercellular communication. For example, a co-culture of neurons and glial cells could be used to investigate its potential neuroactive properties. nih.gov

Organ-on-a-Chip (OOC) Platforms: These microfluidic devices allow for the creation of multi-organ systems, enabling the study of systemic effects and inter-organ crosstalk after exposure to the compound. nih.gov A gut-liver OOC model, for example, could be used to examine its absorption and subsequent metabolism. nih.gov

These advanced models offer the potential for higher-throughput, human-relevant data, reducing the reliance on animal models and providing more predictive insights into the compound's biological activities. nih.govnih.gov

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To achieve a comprehensive understanding of the biological impact of this compound, an integrated multi-omics approach is indispensable. mdpi.comnih.gov Analyzing a single layer of biological information provides only a partial view; combining datasets from genomics, transcriptomics, proteomics, and metabolomics can reveal complex interactions and regulatory networks. mdpi.comthermofisher.com

Future research strategies should include:

Metabolomics: Untargeted metabolomics can provide a snapshot of the small molecules in a biological system, identifying changes in metabolic pathways following treatment with the compound. nih.gov This could directly pinpoint the pathways that are most affected.

Proteomics: By analyzing changes in the proteome, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound. nih.gov This can help to identify specific molecular targets and affected signaling cascades. techscience.com

Integrated Analysis: The true power of this approach lies in the integration of different omics datasets. mdpi.com For example, correlating changes in the metabolome with alterations in the proteome can provide a much clearer picture of the compound's mechanism of action. nih.gov This integrated analysis can help build comprehensive models of the compound's effects on cellular systems. nih.gov

This holistic approach can lead to the discovery of novel biomarkers of the compound's activity and provide a robust foundation for understanding its function. nih.gov

Potential as a Chemical Tool for Investigating Cellular Processes

Beyond its own potential biological activities, this compound could serve as a valuable chemical tool for probing fundamental cellular processes. Compounds with specific biological activities can be used to selectively perturb cellular systems, allowing researchers to study the consequences and thereby understand the underlying biology.

Given its relation to NAD+ metabolism, this compound could be used to investigate the roles of specific enzymes or pathways within this network. nih.gov For instance, if it is found to be a selective inhibitor or activator of a particular NAD+-consuming enzyme, it could be used to dissect the function of that enzyme in processes such as aging, DNA damage response, or metabolic signaling. nih.gov The ability of related nicotinamide derivatives to influence cell survival and metabolism highlights the potential for developing new chemical probes from this structural class. nih.gov

Unexplored Derivatization Strategies for Structure-Function Probes

To facilitate its use as a chemical tool, various derivatization strategies for this compound should be explored. Creating a library of related compounds with systematic modifications can help in understanding structure-activity relationships. The synthesis of related pyridones often involves strategies like N-methylation and ribosylation, which have been shown to affect their biological properties. nih.govresearchgate.net

Potential derivatization strategies include:

Fluorophore Tagging: Attaching a fluorescent molecule would enable the visualization of the compound's subcellular localization and trafficking in real-time using advanced microscopy techniques.

Biotinylation: Creating a biotin-labeled version of the compound would allow for affinity purification-mass spectrometry experiments. This powerful technique can be used to pull down and identify the proteins that directly bind to the compound, thus revealing its molecular targets.

Photo-affinity Labeling: Incorporating a photoreactive group would enable the creation of covalent cross-links between the compound and its binding partners upon UV irradiation, providing a more robust method for target identification.

These structure-function probes would be instrumental in deconvoluting the specific cellular pathways and molecular targets of this compound, paving the way for a more complete understanding of its biological role.

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2,4-Dihydroxy-6-methylnicotinamide

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